molecular formula C11H10N4 B14197706 6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile CAS No. 831218-41-8

6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile

Cat. No.: B14197706
CAS No.: 831218-41-8
M. Wt: 198.22 g/mol
InChI Key: IDHCFDFHCWDESD-UHFFFAOYSA-N
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Description

6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with methyl, phenyl, and carbonitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with a nitrile compound in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazine ring can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile involves its interaction with specific molecular targets. The triazine ring can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-phenyl-1,2,4-triazine: Similar structure but lacks the carbonitrile group.

    3-Phenyl-1,2,4-triazine-5-carbonitrile: Similar structure but lacks the methyl group.

    6-Methyl-1,2,4-triazine-5-carbonitrile: Similar structure but lacks the phenyl group.

Uniqueness

6-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile is unique due to the presence of all three substituents (methyl, phenyl, and carbonitrile) on the triazine ring. This combination of substituents imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

CAS No.

831218-41-8

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

6-methyl-3-phenyl-2,5-dihydro-1,2,4-triazine-5-carbonitrile

InChI

InChI=1S/C11H10N4/c1-8-10(7-12)13-11(15-14-8)9-5-3-2-4-6-9/h2-6,10H,1H3,(H,13,15)

InChI Key

IDHCFDFHCWDESD-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=NC1C#N)C2=CC=CC=C2

Origin of Product

United States

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